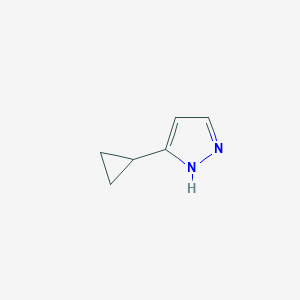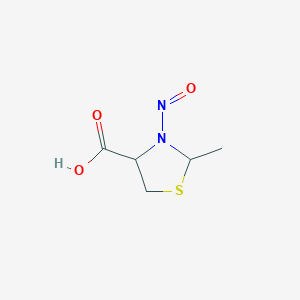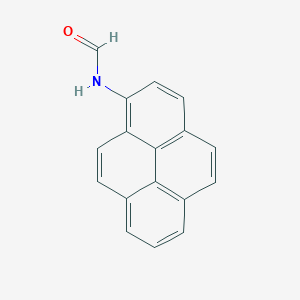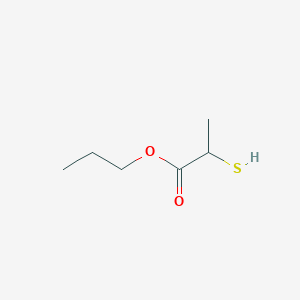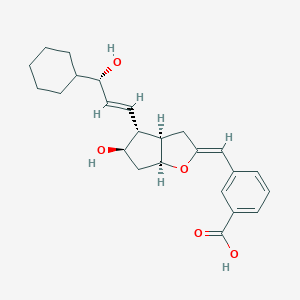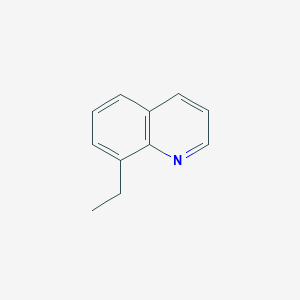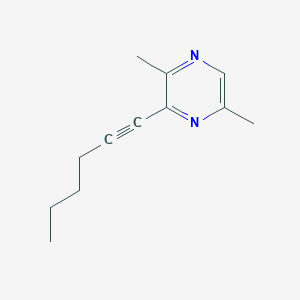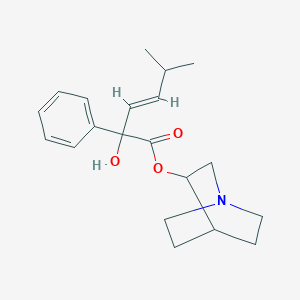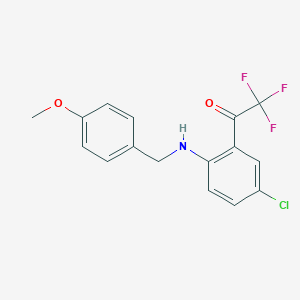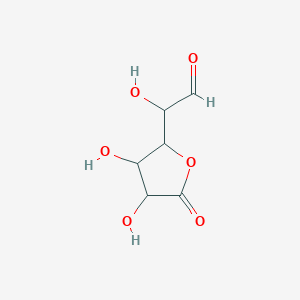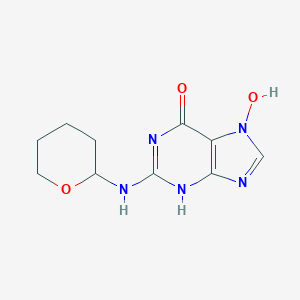
N(2)-Tetrahydropyranyl-7-hydroxyguanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(2)-Tetrahydropyranyl-7-hydroxyguanine (THP-G) is a derivative of guanine, an important component of DNA and RNA. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties. In
科学研究应用
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N(2)-Tetrahydropyranyl-7-hydroxyguanine also exhibits antiviral activity against herpes simplex virus and human cytomegalovirus. In addition, it has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
作用机制
The mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis and the induction of oxidative stress. N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to bind to DNA and RNA, leading to the disruption of their structure and function. It also induces the production of reactive oxygen species, which can cause damage to cellular components and trigger cell death pathways.
生化和生理效应
N(2)-Tetrahydropyranyl-7-hydroxyguanine has been shown to have a range of biochemical and physiological effects, including the inhibition of DNA and RNA synthesis, the induction of oxidative stress, and the activation of cell death pathways. It has also been shown to modulate the activity of various enzymes and signaling pathways, including the MAPK and NF-κB pathways.
实验室实验的优点和局限性
N(2)-Tetrahydropyranyl-7-hydroxyguanine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. It is also relatively non-toxic and has low immunogenicity, making it suitable for in vivo studies. However, N(2)-Tetrahydropyranyl-7-hydroxyguanine has some limitations, including its low bioavailability and rapid metabolism in vivo, which may limit its therapeutic potential.
未来方向
There are several future directions for the study of N(2)-Tetrahydropyranyl-7-hydroxyguanine, including the optimization of its synthesis and formulation for improved bioavailability and therapeutic efficacy. Further studies are needed to elucidate the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases. In addition, the development of novel derivatives of N(2)-Tetrahydropyranyl-7-hydroxyguanine may lead to the discovery of more potent and selective compounds for therapeutic use.
Conclusion
In conclusion, N(2)-Tetrahydropyranyl-7-hydroxyguanine is a promising compound with potential therapeutic applications in various diseases. Its unique chemical structure and biological properties make it an attractive target for further research and development. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production. Future studies are needed to fully understand the mechanism of action of N(2)-Tetrahydropyranyl-7-hydroxyguanine and its potential applications in various diseases.
合成方法
The synthesis of N(2)-Tetrahydropyranyl-7-hydroxyguanine involves the protection of the amino group of guanine with tetrahydropyranyl (THP) and the subsequent hydroxylation of the 7-position using a palladium-catalyzed reaction. The resulting compound is purified through column chromatography to obtain pure N(2)-Tetrahydropyranyl-7-hydroxyguanine. The synthesis method has been optimized to produce high yields and purity, making it suitable for large-scale production.
属性
CAS 编号 |
107550-41-4 |
|---|---|
产品名称 |
N(2)-Tetrahydropyranyl-7-hydroxyguanine |
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
7-hydroxy-2-(oxan-2-ylamino)-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3/c16-9-7-8(11-5-15(7)17)13-10(14-9)12-6-3-1-2-4-18-6/h5-6,17H,1-4H2,(H2,12,13,14,16) |
InChI 键 |
WROXEVOGBLPWDQ-UHFFFAOYSA-N |
手性 SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
SMILES |
C1CCOC(C1)NC2=NC3=C(C(=O)N2)N(C=N3)O |
规范 SMILES |
C1CCOC(C1)NC2=NC(=O)C3=C(N2)N=CN3O |
同义词 |
N(2)-tetrahydropyranyl-7-hydroxyguanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
